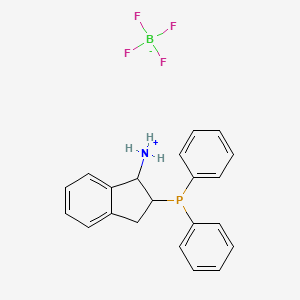
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is a complex organophosphorus compound. It is characterized by the presence of a phosphanyl group attached to an indene backbone, which is further stabilized by the tetrafluoroborate anion. This compound is of significant interest in coordination chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with benzylamine in the presence of copper(I) iodide. The reaction is carried out in dichloromethane and stirred for several hours . The resulting product is then treated with tetrafluoroboric acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphanyl derivatives.
Aplicaciones Científicas De Investigación
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate has several scientific research applications:
Coordination Chemistry: It is used as a ligand in the synthesis of various metal complexes, which are studied for their catalytic properties.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Biological Studies: The compound is used in biological studies to understand the interaction of phosphanyl groups with biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate involves its ability to form stable complexes with metal ions. The phosphanyl group acts as a strong σ-donor and π-acceptor, stabilizing the metal center and facilitating various catalytic processes. The compound’s interaction with molecular targets and pathways is primarily through coordination with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Triphenylphosphine: Another widely used ligand in the synthesis of metal complexes.
2-(Diphenylphosphino)benzaldehyde: A precursor in the synthesis of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate.
Uniqueness
This compound is unique due to its indene backbone, which provides additional stability and electronic properties compared to other phosphanyl compounds. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C21H21BF4NP |
|---|---|
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
(2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-yl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20NP.BF4/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;2-1(3,4)5/h1-14,20-21H,15,22H2;/q;-1/p+1 |
Clave InChI |
SGYJTBNBYCJYFH-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.C1C(C(C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


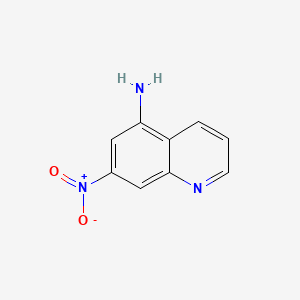
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate](/img/structure/B12501606.png)
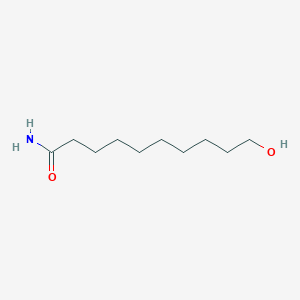

![3-phenyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501623.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501629.png)
![1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one](/img/structure/B12501633.png)

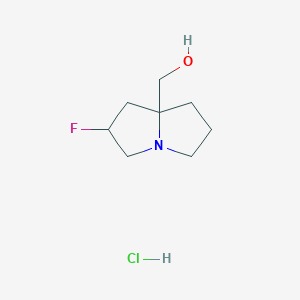
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501649.png)
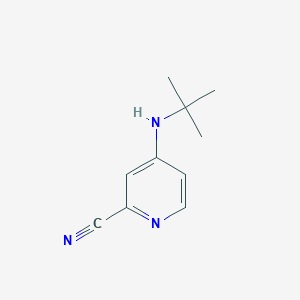
![tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate](/img/structure/B12501664.png)

